molecular formula C25H22Cl2N2OS B2879658 2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-72-7

2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2879658
M. Wt: 469.42
InChI Key: DNCHJKDOVYIVAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been widely studied for their diverse biological and clinical applications .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving indole and various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the indole ring and the various functional groups. Indole derivatives have been reported to exhibit anti-HIV-1 activity .

Scientific Research Applications

Electrophysiological Activity

The compound 2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, related to N-substituted imidazolylbenzamides, has been studied for its cardiac electrophysiological activity. Research on similar compounds has demonstrated their potency in in vitro Purkinje fiber assays, comparable to known selective class III agents like sematilide, suggesting potential applications in managing cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antioxidant Properties

Derivatives of benzamide, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have shown promising antibacterial and antioxidant activities. These compounds, including those structurally related to 2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, exhibited good potency against Staphylococcus aureus and potent antioxidant activity, indicating their potential for developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Antifungal Activity

Research into triazolylindole derivatives, which share a structural motif with 2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, has identified compounds with significant antifungal activity. These findings support the exploration of similar compounds for antifungal applications (Singh & Vedi, 2014).

Anticancer Activity

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed compounds with moderate to excellent anticancer activity against various cancer cell lines. This research suggests the potential of benzamide derivatives, including those related to 2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, in cancer therapy (Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Unfortunately, this information is not available .

Future Directions

The future research directions would likely involve further exploration of the biological and chemical properties of this compound and its derivatives .

properties

IUPAC Name

2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2OS/c1-17-5-4-6-18(13-17)16-31-24-15-29(23-8-3-2-7-21(23)24)12-11-28-25(30)20-10-9-19(26)14-22(20)27/h2-10,13-15H,11-12,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCHJKDOVYIVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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